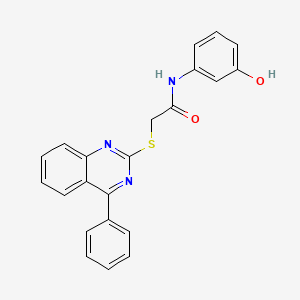

N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

描述

属性

IUPAC Name |

N-(3-hydroxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-17-10-6-9-16(13-17)23-20(27)14-28-22-24-19-12-5-4-11-18(19)21(25-22)15-7-2-1-3-8-15/h1-13,26H,14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVMJMQWHSLPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxyaniline with a quinazoline derivative containing a thioacetate moiety. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thioamide linkage.

General Synthetic Route

- Starting Materials : 3-Hydroxyaniline and 4-phenylquinazolin-2-thiol.

- Reaction Conditions : Typically performed under reflux in an organic solvent such as ethanol or DMF.

- Yield : The yields can vary significantly based on the specific reaction conditions employed, often reported between 50% to 85%.

Biological Activity

This compound has been evaluated for various biological activities, including antimalarial, antileishmanial, and cytotoxic effects.

Antimalarial Activity

Recent studies indicate that derivatives of quinazoline compounds exhibit promising antimalarial properties. For example, quinazolinone derivatives have shown significant inhibition against Plasmodium falciparum, with IC50 values indicating strong activity compared to standard antimalarial drugs like chloroquine.

| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| This compound | TBD | Chloroquine | 50 |

Antileishmanial Activity

This compound has also been tested for its antileishmanial activity. In vitro studies have shown that it possesses significant antipromastigote activity against Leishmania donovani.

| Compound | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| This compound | TBD | Amphotericin B | 0.046 |

| Miltefosine | 3.191 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for the survival of pathogenic organisms, such as DHODH (dihydroorotate dehydrogenase), which is essential for pyrimidine biosynthesis in Plasmodium species.

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to active sites in target enzymes, indicating potential for high specificity and potency.

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells, suggesting potential applications in cancer therapy.

Case Studies

Recent research has focused on the structure–activity relationship (SAR) of quinazoline derivatives, demonstrating that modifications at specific positions on the quinazoline ring can enhance biological activity.

Example Case Study

A study evaluated a series of quinazoline derivatives for their antileishmanial activities and found that substitutions at the C-3 position significantly improved efficacy:

| Compound Structure | Activity Level |

|---|---|

| C-3 Methyl Group | Moderate |

| C-3 Nitro Group | High |

科学研究应用

Biological Activities

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives, including N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound was evaluated using different methods, showing significant antioxidant activity that suggests its potential as a therapeutic agent in oxidative stress-related conditions .

Antimalarial and Antileishmanial Activities

Quinazolinones have been recognized for their antimalarial and antileishmanial properties. In particular, derivatives similar to this compound demonstrated promising activity against Leishmania parasites, with some compounds exhibiting IC50 values significantly lower than standard treatments . This positions the compound as a candidate for further development in the treatment of these parasitic infections.

Potential Therapeutic Uses

Cancer Treatment

The structural characteristics of this compound suggest potential applications in oncology. Compounds with similar frameworks have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The ability to modulate signaling pathways associated with tumor growth makes this compound a subject of interest for cancer research .

Cosmetic Applications

In addition to its medicinal properties, there is a growing interest in the use of quinazolinone derivatives in cosmetic formulations due to their antioxidant properties. They can be incorporated into skincare products aimed at reducing oxidative damage to skin cells, thus enhancing skin health and appearance .

Case Studies and Research Findings

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Quinazoline-Based Thioacetamide Derivatives

Key Compounds:

- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5) : Structure: Combines a 4-oxo-3-phenylquinazoline with a thioxothiazolidinone ring. Activity: Exhibits mild-to-moderate cytotoxicity against K562 (leukemia) and MCF7 (breast cancer) cells, with IC₅₀ values >50 μM .

- 2-((6,8-Diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(substituted)acetamide derivatives : Structure: Features iodine and sulfonamide substituents on the quinazoline ring. Comparison: The target compound lacks halogenation, which may reduce oxidative stress modulation but improve metabolic stability.

Table 1: Structural and Activity Comparison of Quinazoline Derivatives

Acetamide Derivatives with Heterocyclic Thioethers

Key Compounds:

- N-(4-Phenylthiazol-2-yl)-2-((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11f) : Structure: Integrates a triazole-linked nitroquinoxaline and phenylthiazole. Comparison: The triazole linker in 11f may offer metabolic resistance compared to the thioether in the target compound.

- N-(4-Phenoxyphenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (24) : Structure: Contains a triazinoindole-thioacetamide and phenoxyphenyl group. Comparison: The triazinoindole moiety in 24 may enhance DNA intercalation, unlike the quinazoline core in the target compound.

Table 2: Comparison of Heterocyclic Thioacetamides

Role of Substituents in Pharmacological Activity

- Hydroxyphenyl vs.

- Phenylquinazoline vs. Iodinated Quinazoline: Iodination in derivatives from enhances electrophilicity for antioxidant activity, whereas the non-halogenated target compound may prioritize kinase inhibition or apoptosis pathways.

常见问题

Q. What are the critical parameters for optimizing the synthesis of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide to ensure high yield and purity?

The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. For example, cyclization steps may require anhydrous conditions at 60–80°C in solvents like DMF or THF to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is essential, followed by validation using HPLC (>95% purity) and NMR spectroscopy (e.g., confirming thioether linkages via δ 3.5–4.0 ppm in -NMR) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying functional groups (e.g., aromatic protons at δ 6.8–8.2 ppm, acetamide carbonyl at ~168 ppm in -NMR). Mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H] within 2 ppm error). HPLC with UV detection monitors purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers design initial biological screening assays to evaluate this compound’s pharmacological potential?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM–100 µM concentrations, using fluorogenic substrates. Parallel cytotoxicity screening in cancer cell lines (e.g., MTT assay) and antimicrobial testing (MIC against Gram-positive/negative bacteria) provide baseline activity data. Dose-response curves (IC) help prioritize leads for further study .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?

Discrepancies often arise from assay variability (e.g., buffer pH, ATP concentrations in kinase assays) or impurity-driven off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and replicate studies with rigorously purified batches. Meta-analyses of PubChem BioAssay data can identify consensus targets .

Q. How can computational methods guide the rational design of derivatives with enhanced target selectivity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to active/allosteric sites. Pharmacophore modeling (MOE) identifies critical interactions (e.g., hydrogen bonds with quinazoline N1). ADMET predictions (SwissADME) prioritize derivatives with improved logP (2–5) and CYP450 inhibition profiles .

Q. What experimental approaches elucidate the mechanism of action for this compound in complex biological systems?

Use CRISPR-Cas9 knockout cell lines to confirm target dependency. Proteomics (LC-MS/MS) and phospho-antibody arrays map signaling pathway perturbations. In vivo PK/PD studies in rodent models (e.g., tumor xenografts) correlate plasma concentrations (LC-MS quantitation) with efficacy biomarkers .

Methodological Considerations

Q. How should researchers troubleshoot low yields in the final coupling step of the synthesis?

If acylation yields drop below 40%, optimize activating agents (e.g., switch from EDCI/HOBt to DCC/DMAP) or protect phenolic -OH groups with TBSCl before coupling. Monitor intermediates by TLC (hexane:EtOAc 3:1) and consider microwave-assisted synthesis to accelerate reaction kinetics .

Q. What analytical workflows validate stability under physiological conditions?

Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 h), followed by UPLC-MS to detect degradation products (e.g., hydrolyzed acetamide or oxidized thioether). Accelerated stability studies (40°C/75% RH) inform formulation requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。